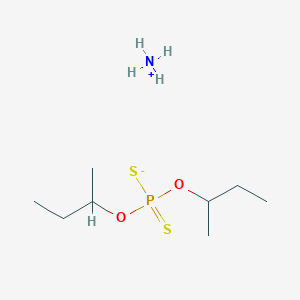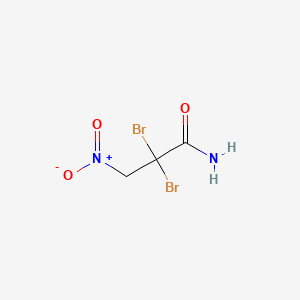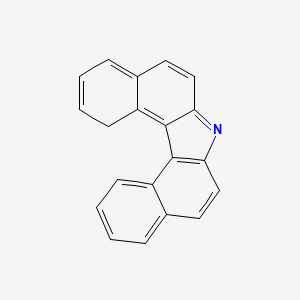
1H-Dibenzo(c,g)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Dibenzo(c,g)carbazole is a nitrogen-containing polycyclic aromatic hydrocarbon It is a derivative of carbazole and is known for its complex structure, which includes two benzene rings fused to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(c,g)carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a metal-free C-H amination strategy can be employed for the synthesis of benzo carbazole using 2-arylindoles and aryl ketones . Another method involves the use of dehydroabietic acid derivatives, which are modified to introduce the carbazole structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H-Dibenzo(c,g)carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
1H-Dibenzo(c,g)carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Dibenzo(c,g)carbazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as MEK1 kinase, which plays a role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, ultimately resulting in the inhibition of cancer cell growth. The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells further contributes to its anticancer effects .
Comparison with Similar Compounds
1H-Dibenzo(c,g)carbazole can be compared with other similar compounds, such as:
Carbazole: A simpler structure with similar aromatic properties but lacking the additional benzene rings.
Dibenzofuran: Another polycyclic aromatic compound with oxygen instead of nitrogen in the heterocyclic ring.
Dibenzothiophene: Similar to dibenzofuran but with sulfur in the heterocyclic ring.
Uniqueness: this compound stands out due to its nitrogen-containing structure, which imparts unique electronic properties and reactivity. Its ability to form stable derivatives with various functional groups makes it a versatile compound for diverse applications.
Properties
CAS No. |
42226-52-8 |
|---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-7,9-12H,8H2 |
InChI Key |
PLPALMYBMOZENW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C(=NC4=C3C5=CC=CC=C5C=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


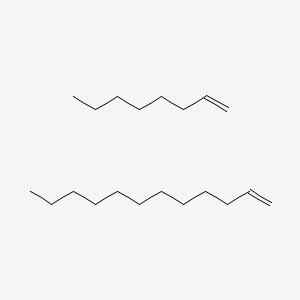
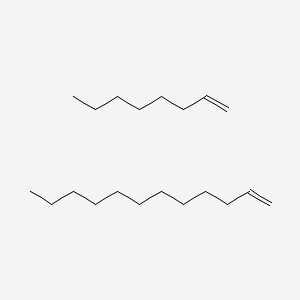

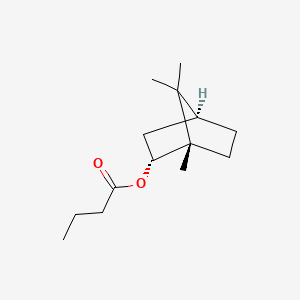


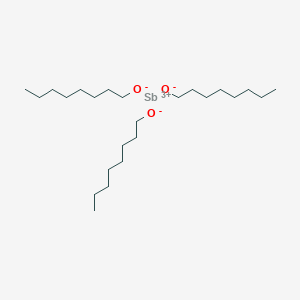

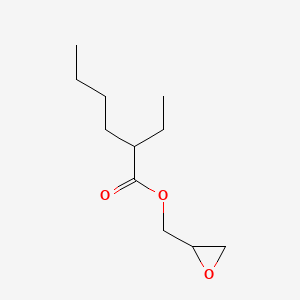
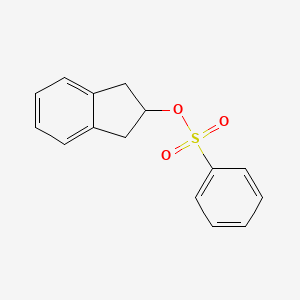
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
